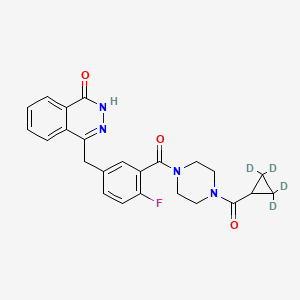

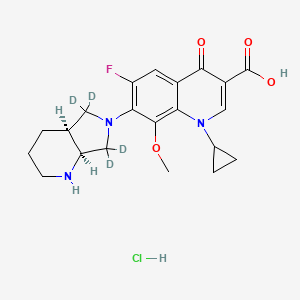

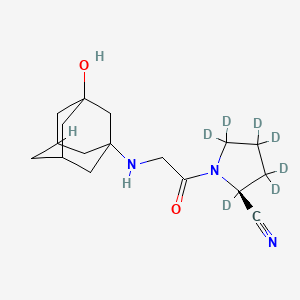

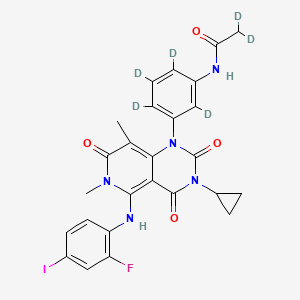

Olaparib-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olaparib-d4 is a deuterated form of olaparib, a poly (adenosine diphosphate-ribose) polymerase inhibitor. Olaparib is primarily used in the treatment of cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly those associated with BRCA1 and BRCA2 mutations . The deuterated form, this compound, is often used as an internal standard in quantitative analysis due to its stability and similarity to the non-deuterated compound .

準備方法

Synthetic Routes and Reaction Conditions

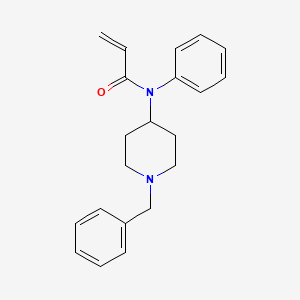

The synthesis of olaparib involves multiple steps, starting from phthalhydrazide, which is used to construct the phthalazinone moiety. The key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid, is synthesized using the Negishi coupling reaction . The final steps involve the condensation reaction of the intermediate with N-Boc-piperazine, followed by the removal of the Boc group and reaction with cyclopropane carbonyl chloride to yield olaparib .

Industrial Production Methods

Industrial production methods for olaparib focus on optimizing yield and reducing the use of toxic reagents. Processes have been developed to improve the synthesis of crystalline forms of olaparib, which are essential for pharmaceutical formulations .

化学反応の分析

Types of Reactions

Olaparib undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Forced degradation studies have shown that olaparib is susceptible to degradation under basic, acidic, and oxidative conditions .

Common Reagents and Conditions

Basic Conditions: Hydrolysis is performed using sodium hydroxide at elevated temperatures.

Acidic Conditions: Hydrolysis is performed using hydrochloric acid at elevated temperatures.

Oxidative Conditions: Oxidation is performed using hydrogen peroxide.

Major Products

The major degradation products of olaparib under these conditions include various hydrolyzed and oxidized forms of the compound .

科学的研究の応用

Olaparib-d4 is widely used in scientific research as an internal standard for the quantification of olaparib in biological samples . This application is crucial in pharmacokinetic studies to ensure accurate measurement of drug concentrations. Additionally, olaparib itself is used in clinical research for its efficacy in treating BRCA-mutated cancers .

作用機序

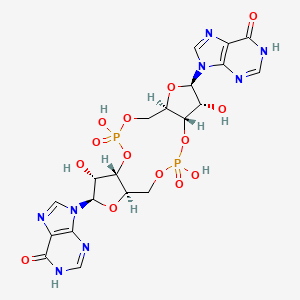

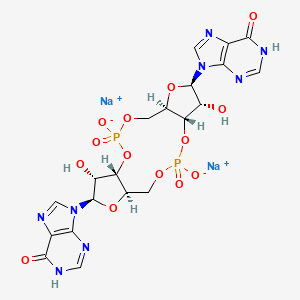

Olaparib inhibits poly (adenosine diphosphate-ribose) polymerase enzymes, particularly poly (adenosine diphosphate-ribose) polymerase 1 and poly (adenosine diphosphate-ribose) polymerase 2 . These enzymes are involved in DNA repair processes. By inhibiting these enzymes, olaparib induces the accumulation of DNA damage in cancer cells, leading to cell death . This mechanism is particularly effective in cells with BRCA mutations, which already have compromised DNA repair pathways .

類似化合物との比較

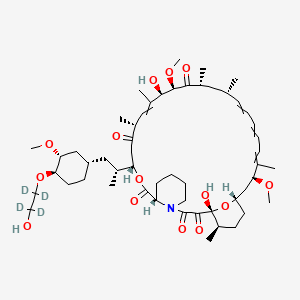

Olaparib is one of several poly (adenosine diphosphate-ribose) polymerase inhibitors, including rucaparib and niraparib . While all these compounds inhibit poly (adenosine diphosphate-ribose) polymerase enzymes, they differ in their potency and ability to trap poly (adenosine diphosphate-ribose) polymerase-DNA complexes. For example, BMN 673 (talazoparib) is significantly more potent at trapping these complexes compared to olaparib . olaparib remains a widely used and well-studied option due to its efficacy and manageable side effect profile .

List of Similar Compounds

- Rucaparib

- Niraparib

- Talazoparib (BMN 673)

特性

分子式 |

C24H23FN4O3 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC名 |

4-[[4-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |

InChIキー |

FDLYAMZZIXQODN-KXGHAPEVSA-N |

異性体SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)[2H] |

正規SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)

![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)

![N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine](/img/structure/B10778736.png)